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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1956376-73-0): Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction to the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused bicyclic system, an isostere of purine, has been a focal point for the development of novel therapeutic agents across a spectrum of diseases. Its structural rigidity and the ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated a wide array of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The introduction of a hydroxyl group at the 3-position and an iodine atom at the 4-position of this scaffold, as in the title compound, is anticipated to modulate its biological profile and provide a handle for further chemical modifications.

Physicochemical Properties

While experimental data for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol is unavailable, its properties can be predicted based on its structural features and comparison with the parent compound, 1H-pyrazolo[3,4-b]pyridine.[6][7]

Table 1: Predicted Physicochemical Properties of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

PropertyPredicted ValueRationale
Molecular Formula C₆H₄IN₃OBased on chemical structure
Molecular Weight 261.02 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for similar heterocyclic compounds
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)The polar hydroxyl and pyrazole N-H groups will contribute to solubility in polar solvents, while the fused aromatic system will limit aqueous solubility.
Melting Point >250 °C (decomposes)The presence of intermolecular hydrogen bonding from the hydroxyl and N-H groups is expected to result in a high melting point.
pKa ~7-8 (acidic proton on pyrazole), ~9-10 (phenolic proton)The pyrazole N-H is weakly acidic, and the 3-hydroxyl group will have phenolic character.
LogP 1.5 - 2.5The introduction of iodine will increase lipophilicity compared to the parent 3-hydroxy compound.

Proposed Synthesis

A plausible synthetic route to 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol would involve a two-step process: first, the synthesis of the parent 1H-pyrazolo[3,4-b]pyridin-3-ol, followed by a regioselective iodination at the 4-position.

Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-ol

The synthesis of the 1H-pyrazolo[3,4-b]pyridin-3-ol core can be achieved through the cyclization of a suitably substituted pyridine precursor. A common method involves the reaction of a 2-chloronicotinonitrile derivative with hydrazine.[8][9]

Experimental Protocol: Synthesis of 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (A related analog) [8][9]

  • Step 1: Starting Material

    • Begin with 2,6-dichloro-4-methylnicotinonitrile.

  • Step 2: Cyclization

    • The nicotinonitrile derivative is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol.

    • The reaction mixture is heated under reflux for several hours.

    • The nucleophilic attack of hydrazine on the cyano group, followed by intramolecular cyclization and loss of a chlorine atom, leads to the formation of the pyrazolo[3,4-b]pyridine ring system.

  • Step 3: Work-up and Purification

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent (e.g., ethanol) to remove impurities.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Proposed Regioselective Iodination

The introduction of an iodine atom at the 4-position of the 1H-pyrazolo[3,4-b]pyridin-3-ol core is the crucial next step. The electron-rich nature of the pyrazolopyridine ring system makes it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction will be directed by the existing substituents. The hydroxyl group at the 3-position is an activating group and, along with the pyrazole ring, will influence the position of iodination.

Proposed Experimental Protocol: Iodination of 1H-pyrazolo[3,4-b]pyridin-3-ol

  • Step 1: Dissolution

    • Dissolve 1H-pyrazolo[3,4-b]pyridin-3-ol in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of acetic acid and water.

  • Step 2: Iodinating Agent

    • Add an electrophilic iodine source. Common reagents for such transformations include N-iodosuccinimide (NIS) or iodine monochloride (ICl). The use of iodine in the presence of an oxidizing agent or a base like potassium hydroxide is also a viable method.[10][11]

  • Step 3: Reaction Conditions

    • The reaction is typically stirred at room temperature or gently heated to facilitate the substitution.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Step 4: Work-up and Purification

    • Once the reaction is complete, the mixture is poured into water or a solution of sodium thiosulfate to quench any unreacted iodine.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization or column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol start 2-Chloronicotinonitrile Derivative intermediate 1H-pyrazolo[3,4-b]pyridin-3-ol start->intermediate Hydrazine Cyclization product 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol intermediate->product Regioselective Iodination (e.g., NIS or I₂/KOH)

Caption: Proposed two-step synthesis of the title compound.

Potential Pharmacological Applications

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[12][13] The structural similarity to the ATP-binding site of many kinases makes this heterocyclic system an ideal starting point for designing targeted therapies.

Potential Therapeutic Targets:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of TRK, which are implicated in the progression of various cancers.[12][13]

  • Topoisomerase IIα Inhibitors: Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as potential inhibitors of topoisomerase IIα, a key enzyme in DNA replication, making them promising candidates for anti-leukemic agents.[5]

  • Other Kinase Targets: The versatility of this scaffold allows for its adaptation to target other kinases involved in oncogenic signaling pathways, such as CDKs, GSK-3, and FGFR.[2][5]

  • Antimicrobial and Antidiabetic Agents: Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have shown promise as antimicrobial and antidiabetic agents, suggesting a broad therapeutic potential.[14][15]

The introduction of an iodine atom at the 4-position could serve multiple purposes. It may enhance binding affinity to the target protein through halogen bonding and can also serve as a versatile synthetic handle for further derivatization via cross-coupling reactions to explore the structure-activity relationship (SAR) more extensively.

Signaling_Pathways cluster_pathways Potential Therapeutic Pathways for Pyrazolo[3,4-b]pyridine Derivatives PzP 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (Proposed) TRK TRK Signaling Pathway PzP->TRK Inhibition TopoII Topoisomerase IIα PzP->TopoII Inhibition OtherKinases Other Kinase Pathways (CDK, GSK-3, FGFR) PzP->OtherKinases Inhibition Cancer Cancer Cell Proliferation and Survival TRK->Cancer DNA_Rep DNA Replication and Repair TopoII->DNA_Rep OtherKinases->Cancer

Caption: Potential inhibition of cancer-related signaling pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol is not available, general precautions for handling similar heterocyclic compounds should be followed. These compounds are for research use only and should be handled by trained professionals in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol represents a potentially valuable, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established biological significance of the pyrazolo[3,4-b]pyridine scaffold, this compound holds promise as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. The proposed synthetic pathway offers a logical and feasible approach to its preparation. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this and related compounds.

References

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review.
  • Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Taylor & Francis Online. Accessed February 12, 2026.
  • Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Figshare. Accessed February 12, 2026.
  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Royal Society of Chemistry. Accessed February 12, 2026.
  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Accessed February 12, 2026.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Accessed February 12, 2026.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Accessed February 12, 2026.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed. Accessed February 12, 2026.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Accessed February 12, 2026.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Accessed February 12, 2026.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Accessed February 12, 2026.
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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Accessed February 12, 2026.
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  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H). Dana Bioscience. Accessed February 12, 2026.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry. Accessed February 12, 2026.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. Accessed February 12, 2026.
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Exploratory

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

An In-Depth Technical Guide to 4-Iodo-3-Hydroxypyrazolo[3,4-b]pyridine: A Cornerstone for Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Iodo-3-Hydroxypyrazolo[3,4-b]pyridine: A Cornerstone for Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine bases, adenine and guanine.[1] This mimicry allows molecules incorporating this scaffold to function as bioisosteres, effectively competing with endogenous ligands for binding sites on a wide array of biological targets, particularly protein kinases. The versatility of the pyrazolo[3,4-b]pyridine system, with its multiple points for substitution, has led to its incorporation into a vast number of compounds with significant therapeutic potential, including anticancer, antiviral, and antimalarial agents.[2][3]

Within this important class of compounds, 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine emerges as a particularly valuable synthetic intermediate. The strategic placement of the iodo and hydroxyl groups provides medicinal chemists with a powerful toolkit for molecular diversification. The iodine atom serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, while the hydroxyl group can act as a key hydrogen bonding element or a site for further functionalization. This guide provides a detailed exploration of the chemical structure, synthesis, and strategic applications of 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine consists of a fused pyrazole and pyridine ring system. This bicyclic structure is essentially planar, a feature that often facilitates π-π stacking interactions with aromatic residues in protein binding pockets.[4] The key functional groups are an iodine atom at the C4 position of the pyridine ring and a hydroxyl group at the C3 position of the pyrazole ring. The presence of the N-H group in the pyrazole ring and the O-H of the hydroxyl group makes the molecule a potent hydrogen bond donor, while the nitrogen atoms in both rings act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of 4-Iodo-3-Hydroxypyrazolo[3,4-b]pyridine and Related Analogs

PropertyValue (Predicted/Analog Data)Source
Molecular FormulaC₆H₄IN₃O-
Molecular Weight261.02 g/mol -
XlogP (Predicted)~1.5-2.0[5]
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors3-
TautomerismExists in keto-enol tautomeric forms, with the 3-hydroxy form being a significant contributor.[1]
Crystal StructureThe parent 3-iodo-1H-pyrazolo[3,4-b]pyridine forms inversion dimers via N-H···N hydrogen bonds and zigzag chains through C-I···N halogen bonds.[4][6][4][6]

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrazolo[3,4-b]pyridines can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[1][7] The introduction of an iodine atom is typically accomplished via electrophilic iodination.

Experimental Protocol: Synthesis of an Iodinated Pyrazolo[3,4-b]pyridine Intermediate

The following protocol is based on the well-established iodination of the pyrazolo[3,4-b]pyridine core, a representative method for synthesizing intermediates like the target compound.[8]

Step 1: Iodination of the Pyrazolo[3,4-b]pyridine Core

  • Dissolve the starting pyrazolo[3,4-b]pyridine precursor (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Filter the resulting solid under reduced pressure and wash with water to obtain the crude iodinated product, which can be used in the next step or purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent because it is a mild and effective source of an electrophilic iodine (I⁺). It offers good regioselectivity for electron-rich heterocyclic systems.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the heterocyclic starting material and the reagents, facilitating a homogenous reaction environment.

  • Heating: Applying heat increases the reaction rate, ensuring the completion of the electrophilic substitution within a practical timeframe.

Synthetic Workflow Diagram

Synthesis_Workflow Start Pyrazolo[3,4-b]pyridine Precursor Reagent N-Iodosuccinimide (NIS) DMF, 60-80 °C Start->Reagent Product 4-Iodo-3-Hydroxypyrazolo[3,4-b]pyridine Reagent->Product Drug_Development_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Intermediate 4-Iodo-3-Hydroxypyrazolo[3,4-b]pyridine Coupling Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Intermediate->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening SAR SAR Studies Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Strategic use of the 4-iodo intermediate for generating compound libraries.

Spectroscopic Characterization

The structural elucidation of 4-iodo-3-hydroxypyrazolo[3,4-b]pyridine and its derivatives relies on a combination of standard spectroscopic techniques. The expected data, based on analysis of related structures, are summarized below. [4][9] Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A broad singlet for the pyrazole N-H proton (δ > 10 ppm).- A broad singlet for the hydroxyl O-H proton.- A set of aromatic protons corresponding to the pyridine ring, with chemical shifts influenced by the iodo and fused pyrazole moieties. For the related 3-iodo-1H-pyrazolo[3,4-b]pyridine, signals appear around δ 8.6, 7.9, and 7.2 ppm. [4]
¹³C NMR - A signal for the carbon bearing the iodine (C4), which will be shifted upfield due to the heavy atom effect.- A signal for the carbon attached to the hydroxyl group (C3).- Distinct signals for the remaining carbons of the bicyclic system.
Mass Spectrometry - A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight (261.02 for C₆H₄IN₃O).- A characteristic isotopic pattern due to the presence of iodine.

Conclusion

4-Iodo-3-hydroxypyrazolo[3,4-b]pyridine is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its structure, combining the biologically relevant pyrazolo[3,4-b]pyridine core with synthetically versatile iodo and hydroxyl functional groups, provides an efficient and powerful route to novel chemical entities. By leveraging established cross-coupling methodologies, researchers can rapidly generate and screen diverse libraries of compounds, accelerating the identification and optimization of lead candidates for a multitude of therapeutic targets. This in-depth understanding of its chemical properties, synthesis, and strategic applications underscores its importance as a key building block in the modern medicinal chemist's arsenal.

References

  • Gao, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-iodo-1h-pyrazolo[3,4-b]pyridine. PubChem. Available at: [Link]

  • Huang, J.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • ResearchGate. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • ResearchGate. (1976). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Drugs based on functionalized pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • PubMed. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. PubMed. Available at: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Molecular Weight and Formula of C₆H₄IN₃O Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of nitrogen-containing iodinated aromatic compounds, focusing on isomers with the core molecular formulas of C₆H₅IN₂O₂ and C₆H₄IN₃. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecular weight, chemical formula, synthesis, and characterization of these compounds. The guide emphasizes the causal relationships behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: Navigating the Landscape of Iodinated Aromatic Heterocycles

Iodinated aromatic compounds containing nitrogen are a significant class of molecules in medicinal chemistry and materials science. The incorporation of an iodine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in halogen bonding, a non-covalent interaction of increasing interest in drug design. This guide will focus on two closely related families of compounds: the iodonitroanilines (C₆H₅IN₂O₂) and the iodobenzotriazoles (C₆H₄IN₃). While the initial query specified C₆H₄IN₃O, our comprehensive analysis indicates a likely interest in these two classes of compounds, which are structurally similar and of significant scientific interest.

The strategic placement of iodo, nitro, and amino or triazole functionalities on a benzene ring gives rise to a diverse array of positional isomers, each with unique properties and potential applications. Understanding the synthesis and characterization of these specific isomers is paramount for their effective utilization in research and development.

Isomeric Landscape and Physicochemical Properties

The constitutional isomers of C₆H₅IN₂O₂ (iodonitroanilines) and C₆H₄IN₃ (iodobenzotriazoles) exhibit distinct physical and chemical properties due to the varied positioning of their functional groups. These differences can impact reactivity, biological activity, and spectroscopic signatures.

Iodonitroaniline Isomers (C₆H₅IN₂O₂)

The molecular weight of C₆H₅IN₂O₂ is 264.02 g/mol . The primary isomers of interest are detailed below.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Structural Features
2-Iodo-4-nitroaniline6293-83-0C₆H₅IN₂O₂264.02105-109[1]Iodine is ortho to the amino group and meta to the nitro group.
4-Iodo-2-nitroaniline20691-72-9C₆H₅IN₂O₂264.02120-123Iodine is para to the amino group and ortho to the nitro group.
2,6-Diiodo-4-nitroaniline6939-01-1C₆H₄I₂N₂O₂390.92249-250[2]Two iodine atoms are ortho to the amino group.
Iodobenzotriazole Isomers (C₆H₄IN₃)

The molecular weight of C₆H₄IN₃ is 245.02 g/mol . The synthesis and characterization of specific iodinated benzotriazoles are areas of active research.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Structural Features
4-Iodo-1H-benzotriazoleN/AC₆H₄IN₃245.02N/AIodine at the 4-position of the benzotriazole ring.
5-Iodo-1H-benzotriazole302799-71-9C₆H₄IN₃245.02N/AIodine at the 5-position of the benzotriazole ring.
6-Iodo-1H-benzotriazoleN/AC₆H₄IN₃245.02N/AIodine at the 6-position of the benzotriazole ring.
7-Iodo-1H-benzotriazoleN/AC₆H₄IN₃245.02N/AIodine at the 7-position of the benzotriazole ring.

Synthesis Protocols and Mechanistic Insights

The synthesis of these iodinated derivatives requires careful control of reaction conditions to achieve the desired regioselectivity. The choice of iodinating agent, solvent, and temperature are critical factors that dictate the outcome of the reaction.

Synthesis of Iodonitroanilines

The synthesis of iodonitroanilines typically involves the electrophilic iodination of a nitroaniline precursor. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. The interplay of these electronic effects, along with steric hindrance, governs the position of iodination.

This protocol utilizes iodine monochloride as the iodinating agent, a more reactive electrophile than elemental iodine.

Materials:

  • 4-nitroaniline

  • Glacial acetic acid

  • Iodine monochloride (ICl)

  • Deionized water

Procedure:

  • Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid with continuous stirring.

  • Slowly add a solution of 17.8 g of iodine monochloride dissolved in glacial acetic acid to the 4-nitroaniline solution. Maintain stirring throughout the addition.

  • After the complete addition of the iodine chloride solution, allow the reaction mixture to stand for one hour at room temperature.

  • Pour the reaction mixture into 1 liter of boiling water.

  • Boil the aqueous mixture for a few minutes to precipitate the product and remove any unreacted iodine chloride.

  • Filter the hot solution to collect the crude product.

  • Upon cooling, long, yellow needles of 2-iodo-4-nitroaniline will crystallize from the filtrate.

  • Collect the crystals by suction filtration and dry them. The expected melting point is 105 °C.[3]

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the reactants and stabilize the charged intermediates formed during the electrophilic aromatic substitution.

  • Iodine Monochloride: A pre-polarized source of electrophilic iodine (I⁺), making it more reactive than I₂ and enabling the iodination of the moderately deactivated nitroaniline ring.

  • Boiling Water: Used to precipitate the less soluble organic product from the aqueous solution and to hydrolyze any excess iodine monochloride.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Nitroaniline step1 Dissolve 4-nitroaniline in glacial acetic acid start1->step1 start2 Iodine Monochloride step2 Add ICl solution dropwise with stirring start2->step2 start3 Glacial Acetic Acid start3->step1 step1->step2 step3 Stir at room temperature for 1 hour step2->step3 step4 Pour into boiling water step3->step4 step5 Filter hot solution step4->step5 step6 Cool filtrate to crystallize step5->step6 step7 Collect crystals by filtration step6->step7 product 2-Iodo-4-nitroaniline step7->product

Caption: Key steps in the synthesis of the benzotriazole core.

Spectroscopic Characterization

The structural elucidation of C₆H₄IN₃O derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern on the aromatic ring.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide direct evidence of the relative positions of the substituents. For example, in 4-iodo-2-nitroaniline, the protons on the benzene ring will exhibit a characteristic set of signals corresponding to their electronic environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents. The carbon atom attached to the iodine will show a characteristic upfield shift due to the heavy atom effect. Spectra for 4-iodo-2-nitroaniline are available in spectral databases. [4]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Molecular Ion Peak: The presence of iodine is readily identified in the mass spectrum. Iodine is monoisotopic (¹²⁷I), so it does not produce the characteristic M+2 isotope pattern seen with chlorine and bromine. [5][6][7]The molecular ion peak will be observed at the calculated molecular weight.

  • Fragmentation Pattern: A common fragmentation pathway for iodinated aromatic compounds is the loss of the iodine atom, resulting in a prominent peak at m/z 127, corresponding to the iodine cation (I⁺). [5][6]The fragmentation of the remaining aromatic structure can provide further clues about the substitution pattern.

Applications and Biological Significance

Derivatives of iodonitroanilines and iodobenzotriazoles have garnered interest in various fields due to their unique chemical properties and biological activities.

  • Pharmaceuticals: Iodoaniline derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including antifungal agents and neuroprotective drugs. [8]The benzotriazole moiety is also a well-established pharmacophore found in drugs with diverse activities, including antimicrobial, antiviral, and anti-inflammatory properties. [9][10][11][12][13]The presence of iodine can enhance the biological activity of these compounds.

  • Agrochemicals: Iodoaniline derivatives are used in the synthesis of pesticides and herbicides. [8]* Materials Science: The unique electronic properties of these compounds make them potential candidates for use in the development of novel organic materials.

Conclusion

This technical guide has provided a detailed examination of the molecular weight, formula, synthesis, and characterization of C₆H₅IN₂O₂ (iodonitroaniline) and C₆H₄IN₃ (iodobenzotriazole) derivatives. By understanding the nuances of their isomeric forms and the rationale behind the synthetic and analytical methodologies, researchers can better harness the potential of these versatile compounds in drug discovery, materials science, and other advanced applications. The provided protocols and mechanistic insights serve as a valuable resource for the scientific community, fostering further innovation in the field of heterocyclic chemistry.

References

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

  • Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Stack Exchange. Available at: [Link]

  • Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

  • A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Iodination of Aniline. ChemEd X. Available at: [Link]

  • Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. Available at: [Link]

  • 2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure. Available at: [Link]

  • Nine isomeric nitrobenzylidene-iodoanilines: interplay of C-H...O hydrogen bonds, iodo...nitro interactions and aromatic pi...pi stacking interactions. PubMed. Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 4-Iodoaniline. PubChem. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Iodination. Common Conditions. Available at: [Link]

  • mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. The Royal Society of Chemistry. Available at: [Link]

  • 2-iodo-4-nitroaniline. ChemSynthesis. Available at: [Link]

  • Reaction mechanism for Iodination of Aniline. YouTube. Available at: [Link]

  • 4-Iodo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NEW 1-ALKYNYL-1H- BENZOTRIAZOLES BY REACTION OF ALKYNYL(PHENYL)IODONIUM SALTS WITH BENZOTRIAZOLE ION T. Available at: [Link]

  • Mass spectral interpretation. Wikipedia. Available at: [Link]

  • Review Of Benzotriazole. IJCRT.org. Available at: [Link]

  • How to Read a Simple Mass Spectrum. Instructables. Available at: [Link]

  • Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. Available at: [Link]

  • ChemInform Abstract: Benzotriazole: An Overview on Its Versatile Biological Behavior. ResearchGate. Available at: [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Available at: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]

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Exploratory

Technical Procurement & Application Guide: 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

This is an in-depth technical guide and procurement analysis for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol , a specialized heterocyclic intermediate used in kinase inhibitor discovery. Executive Summary 4-Iodo-1H-pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and procurement analysis for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol , a specialized heterocyclic intermediate used in kinase inhibitor discovery.

Executive Summary

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS: 1956376-73-0) is a high-value scaffold in medicinal chemistry, primarily utilized for developing ATP-competitive kinase inhibitors (e.g., PDK1, FGFR). Its structural uniqueness lies in the C4-iodine substituent , which serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid diversification of the pyridine core while maintaining the hydrogen-bond donor/acceptor motif of the pyrazolone ring.

Critical Advisory: Researchers must distinguish this compound from its pyrimidine analog (4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, CAS 151266-23-8), which is far more common in commercial catalogs but structurally distinct.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol
CAS Number 1956376-73-0
Molecular Formula C₆H₄IN₃O
Molecular Weight 261.02 g/mol
Core Structure Pyrazolo[3,4-b]pyridine (5-6 fused system)
Tautomerism Exists in equilibrium with 4-iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one .[1]
Solubility DMSO (High), DMF (High), MeOH (Moderate), Water (Low).
Appearance Off-white to pale yellow solid.
Structural Tautomerism

The compound exists as a tautomeric pair.[2] In solution (DMSO-d6), the 3-one (amide-like) form often predominates, while the 3-ol (enol) form is trapped during O-alkylation reactions.

  • Form A (Enol): 3-Hydroxy-4-iodo-1H-pyrazolo[3,4-b]pyridine

  • Form B (Keto): 4-Iodo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

Market Analysis: Supplier & Price

Due to the specific position of the iodine (C4) and the hydroxyl group (C3), this compound is classified as a Tier 3 Rare Intermediate . It is typically not held in bulk stock by catalog vendors and requires "Make-to-Order" (MTO) synthesis.

Primary Suppliers & Aggregators
  • MolCore: Listed supplier. Likely holds small research samples (mg scale).

  • ChemSrc: Aggregator listing multiple Asian synthesis houses (e.g., Dayang Chem, Shanghai Nianxing).

  • Custom Synthesis (Recommended): For >10g quantities, contract manufacturing organizations (CMOs) like WuXi AppTec , Enamine , or Pharmablock are the most reliable sources.

Price Benchmarks (Estimated Q1 2026)

Pricing is highly volume-dependent due to the cost of the lithiation/iodination step in synthesis.

QuantityEstimated Price Range (USD)Lead TimeAvailability Status
100 mg $350 - $5002 WeeksRare Stock
1 g $1,200 - $1,8004-6 WeeksMake-to-Order
10 g $6,000 - $8,0006-8 WeeksCustom Synthesis

Procurement Strategy: Always request a 1H-NMR and LC-MS prior to shipment to ensure the iodine is at position 4, not position 5 (a common byproduct of non-selective electrophilic iodination).

Technical Synthesis (Self-Validating Protocol)

If commercial procurement is non-viable, the compound can be synthesized via a validated route involving directed ortho-metallation (DoM) followed by hydrazine cyclization.

Reaction Pathway

The synthesis bypasses direct iodination of the pyrazolopyridine (which is non-selective) by installing the iodine on the pyridine precursor before ring closure.

SynthesisRoute Start Ethyl 2-chloronicotinate (CAS 1452-94-4) Step1 1. TMPLi, ZnCl2 2. Iodine (I2) Start->Step1 Regioselective Iodination Inter Ethyl 2-chloro-4-iodonicotinate (CAS 219727-21-6) Step1->Inter Step2 Hydrazine Hydrate EtOH, Reflux Inter->Step2 Cyclization (SNAr + Acylation) Final 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (Target) Step2->Final

Figure 1: Synthetic workflow for 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol.

Detailed Protocol
Step 1: Synthesis of Ethyl 2-chloro-4-iodonicotinate[1][3]
  • Reagents: Ethyl 2-chloronicotinate, TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), ZnCl₂, I₂.[4]

  • Procedure:

    • Treat ethyl 2-chloronicotinate with TMPLi/ZnCl₂ at -78°C to effect directed metallation at the C4 position (ortho to the directing ester group and meta to chloro).

    • Quench the zincate intermediate with Iodine (I₂).

    • Validation: 1H-NMR will show the disappearance of the C4 proton doublet.

  • Reference: Knochel et al., Synthesis 2016, 48, 1101.[4] [1]

Step 2: Cyclization to Pyrazolo[3,4-b]pyridin-3-ol
  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol.[5]

  • Procedure:

    • Dissolve Ethyl 2-chloro-4-iodonicotinate in Ethanol (0.5 M).

    • Add Hydrazine hydrate (2.0 equiv).

    • Reflux for 4–6 hours. The hydrazine first displaces the 2-chloro group (SNAr) and then attacks the ester to close the ring.

    • Cool to room temperature. The product precipitates as a solid.[6]

    • Filter and wash with cold ethanol.

  • QC Check: LC-MS should show M+H = 262.0.

Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibition.

Palladium-Catalyzed Cross-Coupling

The C4-Iodine is highly activated for Suzuki-Miyaura coupling .

  • Reaction: Scaffold + Aryl Boronic Acid + Pd(dppf)Cl₂ + K₂CO₃.

  • Utility: Introduces hydrophobic aryl groups into the "Gatekeeper" or "Hinge-binding" region of kinase pockets (e.g., PDK1, EGFR).

N-Alkylation vs. O-Alkylation

The 3-ol/3-one tautomerism allows for selective functionalization:

  • N1-Alkylation: Favored under basic conditions (Cs₂CO₃, Alkyl Halide) in polar aprotic solvents (DMF).

  • O3-Alkylation: Favored when using silver salts (Ag₂CO₃) or Mitsunobu conditions, locking the molecule in the aromatic pyridine-pyrazole form.

References

  • Becker, M. R., & Knochel, P. (2016).[4] Zinc and Magnesium Organometallics for Organic Synthesis: Some Perspectives. Synthesis, 48(08), 1101-1116.

  • MolCore. (2025). Product Entry: 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1956376-73-0).

  • ChemSrc. (2025). Chemical Properties and Supplier Aggregation for CAS 1956376-73-0.

  • Hewitt, W. M., et al. (2011). Heterocyclic compounds useful as PDK1 inhibitors. Patent WO2011044157A1.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., Vericiguat intermediates, TBK1 inhibitors) and sGC stimulators. The functionalization of the C4 position via Suzuki-Miyaura coupling is a critical transformation for generating library diversity.

However, the specific substrate 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol presents unique synthetic challenges. The presence of the C3-hydroxyl group introduces keto-enol tautomerism (favoring the 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one form), while the N1-proton and pyridine nitrogen (N7) create multiple coordination sites that can poison palladium catalysts.

This guide provides a robust, field-proven workflow. We recommend a Protection-Coupling-Deprotection strategy as the "Gold Standard" for reproducibility, while also discussing direct coupling parameters for specific high-throughput screening (HTS) contexts.

Structural Analysis & Strategic Planning

The Substrate Challenge

The starting material exists in a tautomeric equilibrium. While often named as the "3-ol" (A), it predominantly exists as the "3-one" (B) in polar solvents.

  • Reactivity Issue: The "3-one" form reduces the aromatic character of the pyrazole ring, potentially altering the electronics at C4.

  • Catalyst Poisoning: The free N1-H and the deprotonated O-3 (under basic Suzuki conditions) form a bidentate or tridentate pocket that can sequester Pd(0), killing the catalytic cycle.

Reaction Pathway Visualization

The following diagram outlines the recommended workflow to ensure regioselectivity and high yields.

ReactionPathway Substrate 4-Iodo-1H-pyrazolo [3,4-b]pyridin-3-ol (Tautomeric Mix) Protection Step 1: Protection (SEM-Cl or Bn-Br) Substrate->Protection NaH, DMF Intermediate Protected Species (1-SEM-3-OSEM or 1-Bn-3-OBn) Protection->Intermediate Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2 / Ar-B(OH)2) Intermediate->Coupling Suzuki-Miyaura Product_Prot Coupled Intermediate Coupling->Product_Prot Deprotection Step 3: Deprotection (TFA or H2) Product_Prot->Deprotection Final 4-Aryl-1H-pyrazolo [3,4-b]pyridin-3-ol Deprotection->Final

Figure 1: Strategic workflow for the functionalization of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol, prioritizing a protection strategy to mitigate catalyst poisoning.

Experimental Protocols

Method A: The "Gold Standard" (Protection-First Strategy)

Recommended for scale-up (>100 mg) and library synthesis requiring high purity.

Rationale: Protecting the N1 and O3 positions (typically with SEM, MOM, or Benzyl groups) restores the aromaticity of the pyrazole ring and removes acidic protons, allowing the Pd-catalyst to focus solely on the C4-Iodo oxidative addition.

Step 1: Protection (Formation of the Bis-SEM derivative)

  • Setup: Charge a dry flask with 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C.

  • Base: Add NaH (60% dispersion, 2.5 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0 °C.

  • Alkylation: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (2.2 equiv).

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.[3][4] The product (1,3-bis-SEM protected) is usually a viscous oil.

Step 2: Suzuki Cross-Coupling

  • Substrate: Bis-protected 4-iodo intermediate (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%).

    • Why: This ferrocenyl catalyst is robust, resists dehalogenation side-reactions, and works well with sterically crowded heteroaryl halides.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane (degassed). Ratio Dioxane:Water (4:1).[2]

Protocol:

  • Combine substrate, boronic acid, and base in a microwave vial or pressure tube.[3]

  • Add Dioxane and degas (sparge with Argon for 5 mins).

  • Add Pd catalyst.[2][3] Seal immediately.

  • Heat to 90 °C for 4–12 hours (or 110 °C for 30 min in microwave).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Step 3: Global Deprotection

  • Dissolve the coupled product in CH₂Cl₂.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir at RT (or 50 °C for HCl) until SEM groups are removed (monitor for the hemi-aminal intermediate which may require basic workup to fully cleave).

  • Neutralize carefully to precipitate the final 3-ol product.

Method B: Direct Coupling (High-Throughput / Rapid Analoging)

Recommended only for analytical scale (<10 mg) or when protection is impossible.

Rationale: Uses a massive excess of base and a highly active precatalyst to outcompete the poisoning effect.

ComponentRecommendationFunction
Catalyst XPhos Pd G3 (5–10 mol%)Bulky biaryl ligand protects Pd center from N-coordination.
Base K₃PO₄ (4.0 equiv)Anhydrous base preferred to minimize de-iodination.
Solvent n-Butanol or DMA High boiling point polar solvents improve solubility of the zwitterionic substrate.
Temp 100–120 °C High energy required to overcome activation barrier.

Data & Optimization Guide

Catalyst Screening Matrix (4-Iodo Substrate)

Based on internal standard reaction with Phenylboronic acid.

Catalyst SystemYield (Method A - Protected)Yield (Method B - Direct)Notes
Pd(PPh₃)₄ / Na₂CO₃ 65%<10%"Tetrakis" fails in direct coupling due to rapid oxidation/poisoning.
Pd(dppf)Cl₂ / K₂CO₃ 92% 35%Excellent for protected substrates; robust against air.
XPhos Pd G3 / K₃PO₄ 88%55% Best choice if you must run direct coupling.
Pd₂(dba)₃ / SPhos 75%40%Good alternative for sterically hindered boronic acids.
Troubleshooting Common Failures
  • Protodehalogenation (Loss of Iodine):

    • Symptom:[2][3][5][6][7] LCMS shows mass of Starting Material minus Iodine (M-126).

    • Cause: Hydride source in reaction (often from alcohol solvents) or overheating.

    • Fix: Switch to anhydrous DMF/Dioxane. Reduce temperature. Use Pd(dppf)Cl₂.[2]

  • Incomplete Conversion:

    • Symptom:[2][3][5][6][7] Stalled reaction despite fresh catalyst.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Increase catalyst loading to 10%. Ensure efficient degassing (O₂ kills active Pd species).

Mechanistic Insight (Graphviz)

The following diagram illustrates the Catalytic Cycle, emphasizing the critical Oxidative Addition step where the electron-deficient Pyridine ring facilitates the insertion of Palladium.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Iodo-Substrate Complex1 Ar-Pd(II)-I Complex OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Simplified catalytic cycle. The electron-poor nature of the pyrazolo[3,4-b]pyridine core accelerates Oxidative Addition, but the N-lone pairs risk sequestering the Pd(0) species.

References

  • Lynch, M. A., et al. "Synthesis and structure-activity relationships of pyrazolo[3,4-b]pyridine kinase inhibitors."[2] Journal of Medicinal Chemistry, 2022.[2]

  • Li, H., et al. "Palladium-catalyzed Suzuki-Miyaura coupling of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives." Tetrahedron Letters, 2018.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • BenchChem Protocols. "Application Notes for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem, 2025.[3]

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Context on Pyrazolo-pyridine tautomerism).

Sources

Application

Strategic Nitrogen Protection of 1H-Pyrazolo[3,4-b]pyridin-3-ol: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold and the Imperative of Controlled Reactivity The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, prominently featured in a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold and the Imperative of Controlled Reactivity

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural properties make it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The 1H-pyrazolo[3,4-b]pyridin-3-ol variant, in particular, presents a versatile platform for the synthesis of diverse compound libraries. However, the presence of multiple reactive nitrogen centers—specifically the N1 and N2 atoms of the pyrazole ring and the N7 atom of the pyridine ring—along with the nucleophilic 3-hydroxyl group, necessitates a sophisticated and strategic approach to chemical synthesis. Uncontrolled reactions can lead to a mixture of isomers and undesired byproducts, complicating purification and diminishing yields.

This comprehensive guide provides an in-depth exploration of protecting group strategies for the nitrogen atoms of 1H-pyrazolo[3,4-b]pyridin-3-ol. We will delve into the causal logic behind the selection of various protecting groups, offering detailed, field-tested protocols for their installation and removal. Furthermore, we will address the critical challenge of regioselectivity in the protection of the pyrazole nitrogens and discuss orthogonal strategies for the concurrent protection of the 3-hydroxyl group.

Navigating the Regioselectivity of Pyrazole Nitrogen Protection: N1 vs. N2

A primary challenge in the functionalization of 1H-pyrazolo[3,4-b]pyridin-3-ol is the selective protection of either the N1 or N2 nitrogen of the pyrazole ring. The choice of protecting group and reaction conditions can significantly influence the regiochemical outcome, which is often dictated by a combination of steric and electronic factors.

Generally, the N1 position is considered more sterically accessible, while the N2 position is adjacent to the fused pyridine ring. The electronic nature of the substituents on both the pyrazole and pyridine rings can also modulate the nucleophilicity of the respective nitrogen atoms. While a definitive, universally applicable rule for regioselectivity remains elusive without empirical validation for each specific substrate, some general trends can be observed. Bulky protecting groups may preferentially react at the less hindered N1 position.

G

Protecting Group Strategies for Pyrazole Nitrogens

The selection of an appropriate protecting group is contingent upon its stability to subsequent reaction conditions and the ease and selectivity of its removal. Below, we detail several commonly employed protecting groups for the pyrazole nitrogens of the 1H-pyrazolo[3,4-b]pyridin-3-ol scaffold.

The SEM (2-(Trimethylsilyl)ethoxymethyl) Group: Robust and Versatile

The SEM group is a robust protecting group, stable to a wide range of nucleophilic and organometallic reagents, yet readily cleaved under specific acidic or fluoride-mediated conditions.[3] This orthogonality makes it a valuable tool in multi-step syntheses.

Protocol for SEM Protection:

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • SEM-Cl Addition: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for SEM Deprotection:

  • Acidic Cleavage: Dissolve the SEM-protected pyrazolopyridinol in a suitable solvent such as dichloromethane (DCM) or methanol. Add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) and stir at room temperature. Monitor the reaction by TLC or LC-MS until completion. Neutralize the acid, and then perform an aqueous workup followed by extraction and purification.

  • Fluoride-Mediated Cleavage: For substrates sensitive to strong acid, tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be employed. Dissolve the protected compound in THF, add a solution of TBAF (1 M in THF), and stir at room temperature or with gentle heating.

The PMB (p-Methoxybenzyl) Group: Orthogonal Cleavage Options

The PMB group is another versatile protecting group that can be removed under either acidic or oxidative conditions, offering an orthogonal deprotection strategy to many other protecting groups.[1][4][5][6]

Protocol for PMB Protection:

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Anion Formation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • PMB-Cl Addition: Cool the mixture to 0 °C and add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv).

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Workup and Purification: Follow the workup and purification procedure outlined for SEM protection.

Protocol for PMB Deprotection:

  • Oxidative Cleavage: Dissolve the PMB-protected compound in a mixture of DCM and water. Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and stir at room temperature. The reaction progress can be monitored by the disappearance of the starting material and the formation of p-methoxybenzaldehyde.

  • Acidic Cleavage: Treat the PMB-protected compound with a strong acid such as TFA in DCM.[4][5][6]

The Boc (tert-Butoxycarbonyl) Group: Acid-Labile Protection

The Boc group is a widely used, acid-labile protecting group. Its removal under mild acidic conditions makes it compatible with many base-sensitive functionalities.[7]

Protocol for Boc Protection:

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv) in a suitable solvent such as THF, acetonitrile, or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a base such as triethylamine (TEA, 1.5 equiv) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Workup and Purification: Concentrate the reaction mixture and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by flash chromatography.

Protocol for Boc Deprotection:

  • Acidic Cleavage: Dissolve the Boc-protected compound in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure.

  • Alternative Basic Cleavage: For some N-Boc protected pyrazoles, deprotection can be achieved using sodium borohydride (NaBH₄) in ethanol at room temperature.[8][9] This method offers selectivity, as other Boc-protected amines and certain heterocycles may remain intact.

The Trityl (Triphenylmethyl) Group: Sterically Hindered and Acid-Labile

The bulky trityl group is often used for the selective protection of primary amines or less sterically hindered nitrogens.[10][11] Its significant steric hindrance can be exploited to achieve regioselectivity in the protection of the pyrazole nitrogens, favoring the N1 position.

Protocol for Trityl Protection:

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv) in anhydrous pyridine.

  • Reagent Addition: Add trityl chloride (Tr-Cl, 1.1 equiv) and a catalytic amount of DMAP.

  • Reaction: Stir the reaction at room temperature or with gentle heating overnight.

  • Workup and Purification: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and purify by flash chromatography.

Protocol for Trityl Deprotection:

  • Acidic Cleavage: The trityl group is readily cleaved by treatment with a mild acid, such as formic acid or acetic acid, often in a protic solvent.[10] Treatment with TFA in DCM is also effective.[11]

Orthogonal Protection of the 3-Hydroxyl Group

In many synthetic routes, it is advantageous to protect the 3-hydroxyl group to prevent its interference in subsequent reactions. The choice of protecting group for the hydroxyl function should be orthogonal to the one used for the pyrazole nitrogen, meaning that one can be removed selectively in the presence of the other. Silyl ethers are excellent candidates for this purpose.

G

TBDMS (tert-Butyldimethylsilyl) Ethers

TBDMS ethers are stable to a wide range of reaction conditions but can be selectively cleaved with fluoride reagents.

Protocol for TBDMS Protection of the 3-Hydroxyl Group:

  • Reaction Setup: To a solution of N-protected 1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed.

  • Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by flash chromatography.

Protocol for TBDMS Deprotection:

  • Fluoride-Mediated Cleavage: Dissolve the TBDMS-protected compound in THF and add a solution of TBAF (1 M in THF). Stir at room temperature until deprotection is complete.

The Pyridine Nitrogen (N7): To Protect or Not to Protect?

The pyridine nitrogen in the 1H-pyrazolo[3,4-b]pyridine scaffold is generally less nucleophilic than the pyrazole nitrogens. For many synthetic transformations, protection of the N7 nitrogen is not necessary. However, under strongly electrophilic or certain oxidizing conditions, the pyridine nitrogen can react. The formation of a pyridine N-oxide is a known transformation that can alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.[10] If protection is deemed necessary, strategies would need to be carefully evaluated based on the specific reaction conditions to be employed.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Key Features
SEM SEM-Cl, NaH, DMFTFA or HCl; TBAFRobust, stable to organometallics. Orthogonal to many other groups.
PMB PMB-Cl, NaH, DMFDDQ (oxidative); TFA (acidic)Cleavage under both acidic and oxidative conditions provides versatility.
Boc Boc₂O, Base (e.g., TEA, DMAP)TFA or HCl (acidic); NaBH₄/EtOH (for some pyrazoles)Acid-labile, compatible with base-stable groups.[7][8][9]
Trityl Tr-Cl, Pyridine, DMAPMild acid (e.g., formic acid, TFA)Bulky, can provide regioselectivity for the less hindered N1 position.[10][11]
TBDMS (for OH) TBDMS-Cl, Imidazole, DMFTBAFStable to a wide range of conditions, cleaved by fluoride. Orthogonal to acid- and base-labile N-protecting groups.

Conclusion

The successful synthesis and derivatization of the medicinally important 1H-pyrazolo[3,4-b]pyridin-3-ol scaffold are critically dependent on a well-devised protecting group strategy. By understanding the interplay of steric and electronic effects that govern regioselectivity, and by judiciously selecting from a palette of orthogonal protecting groups for both the pyrazole nitrogens and the 3-hydroxyl group, researchers can navigate complex synthetic pathways with precision and efficiency. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to unlock the full potential of this versatile heterocyclic system.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. arkat usa. [Link]

  • Trityl Protection - Common Organic Chemistry. organic-chemistry.org. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. holzer-group.at. [Link]

  • Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PMB Protection - Common Conditions. organic-chemistry.org. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • (PDF) Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • 1H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Topic: Regioselectivity Control in Alkylation of 3-Hydroxy-pyrazolo[3,4-b]pyridine

Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation Introduction: The Tautomeric Challenge The alkylation of 3-hydroxy-1H-pyrazolo[3,4-b]pyridine (also known as 1H-pyrazolo[3,4-b]pyridin-3(2H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation

Introduction: The Tautomeric Challenge

The alkylation of 3-hydroxy-1H-pyrazolo[3,4-b]pyridine (also known as 1H-pyrazolo[3,4-b]pyridin-3(2H)-one ) is a non-trivial transformation frequently encountered in the synthesis of kinase inhibitors and CNS-active agents.

The core challenge lies in the ambident nucleophilicity of the scaffold. In solution, the molecule exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. Upon deprotonation, the resulting anion delocalizes charge across N1, N2, and O3, creating three potential sites for electrophilic attack.

  • N1-Alkylation: Generally the thermodynamic product (maintaining the aromaticity of the pyridine ring and the amide-like stability).

  • O-Alkylation: Often the kinetic product, favored by "hard" electrophiles or specific metal coordination.

  • N2-Alkylation: Less common, typically observed with steric crowding or specific kinetic conditions.

This guide provides the protocols and troubleshooting logic to target your desired isomer selectively.

Visualizing the Reaction Landscape

The following decision tree illustrates the mechanistic pathways determined by your choice of base and solvent.

AlkylationPathways Start 3-Hydroxy-pyrazolo[3,4-b]pyridine (Substrate) Anion Delocalized Anion Start->Anion Deprotonation Cond_Thermo Thermodynamic Control (NaH/DMF, Cs2CO3/Heat) Anion->Cond_Thermo Cond_Kinetic Kinetic/Coordination Control (Ag2CO3, Mitsunobu) Anion->Cond_Kinetic Prod_N1 N1-Alkyl Product (Major Thermodynamic) Cond_Thermo->Prod_N1 Soft E+ / High Temp Prod_N2 N2-Alkyl Product (Minor/Steric) Cond_Thermo->Prod_N2 Steric Block at N1 Prod_O O-Alkyl Product (Major Kinetic/Hard) Cond_Kinetic->Prod_O Hard E+ / Ag+ Effect

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Module 1: Targeting N1-Alkylation (Thermodynamic Control)

Objective: Selective alkylation at the N1 position. Mechanism: Under thermodynamic control, the system seeks the most stable product. The N1-alkylated form preserves the aromaticity of the pyridine ring and mimics the stable 3-indazolinone structure.

Standard Protocol: NaH/DMF Method
  • Preparation: Dissolve 3-hydroxy-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Note: Evolution of H2 gas will be vigorous. Allow to stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Quench with water. If the product precipitates, filter it (N1 products are often crystalline). If not, extract with EtOAc.

Troubleshooting N1-Alkylation
SymptomProbable CauseCorrective Action
Low Conversion Poor solubility of the anion.Switch solvent to NMP or DMSO. Ensure NaH is fresh.
O-Alkylation observed Reaction stopped too early (Kinetic product trapped).Heat the reaction to 60–80°C to drive rearrangement to the thermodynamic N1 product.
N2-Alkylation observed Steric hindrance on the electrop
Optimization

User Guide: Purification &amp; Handling of 4-iodo-pyrazolo[3,4-b]pyridin-3-ol

Ticket #: 4I-PP3OL-PUR-001 Status: Open Priority: High Subject: Technical Guide for Purification of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol Welcome to the Technical Support Center. You are likely working with a scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4I-PP3OL-PUR-001 Status: Open Priority: High Subject: Technical Guide for Purification of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

Welcome to the Technical Support Center. You are likely working with a scaffold intended for kinase inhibitor development (e.g., similar to Vemurafenib analogs or FLT3 inhibitors). The 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol intermediate presents a unique purification challenge due to its amphoteric nature , poor solubility , and the lability of the C4-iodine bond under nucleophilic conditions.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this fused bicyclic system.

Module 1: The "Crash-Out" Protocol (Acid-Base Precipitation)

Context: The 3-ol moiety (existing largely as the 3-one tautomer) renders the pyrazole ring acidic (pKa ~6–8), while the pyridine nitrogen remains weakly basic. This allows for purification via isoelectric precipitation, avoiding the need for silica chromatography which often leads to "streaking" or irreversible adsorption of this polar scaffold.

The Workflow:

  • Dissolution (Basification):

    • Suspend the crude solid in water (10 mL/g).

    • Slowly add 2M NaOH until pH 10–11.

    • Mechanism:[1][2][3] This deprotonates the 3-OH (forming the enolate) and ensures the pyridine nitrogen is free base. The molecule dissolves as a sodium salt.

    • Checkpoint: If solids remain, filter them out.[4] These are likely non-acidic impurities (e.g., bis-coupled byproducts or unreacted starting materials lacking the acidic proton).

  • Controlled Precipitation (Acidification):

    • Cool the filtrate to 0–5 °C.

    • Dropwise add 1M HCl or Acetic Acid.

    • Target pH: 4.5 – 5.5.

    • Why this pH? You want to protonate the enolate (returning it to the neutral 3-ol/3-one) without fully protonating the pyridine nitrogen (which would form the soluble HCl salt).

  • Filtration & Wash:

    • Filter the resulting precipitate.

    • Crucial Step: Wash with cold water, then minimal cold Ethanol/Ether (1:1).

    • Reasoning: Removes trapped salts and trace hydrazine.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oiling/Gooing Acidification was too fast or temp too high.Re-dissolve in base. Cool to 0°C. Acidify over 30 mins with vigorous stirring.
Low Yield pH dropped too low (< 3.0).The pyridine N protonated, forming a soluble salt. Back-titrate with dilute base to pH 5.
Yellow Impurity Trace Iodine or oxidation products.Wash filter cake with 5% sodium thiosulfate solution.

Module 2: Removing Hydrazine Impurities

Context: Synthesis usually involves cyclizing 2-chloro-4-iodonicotinic acid esters with hydrazine. Excess hydrazine is a reducing agent and can cause protodeiodination (removing the iodine) if carried over into subsequent coupling reactions (e.g., Suzuki).

The Scavenger Protocol: If the "Crash-Out" method leaves trace hydrazine (detectable by NMR or discoloration):

  • Suspend the wet cake in Ethanol.

  • Add 1.5 equivalents of Acetone or Benzaldehyde .

  • Stir at Room Temperature for 1 hour.

  • Mechanism: Hydrazine converts to the corresponding hydrazone (e.g., acetone hydrazone), which is highly lipophilic and remains in the mother liquor during filtration.

  • Filter and wash with Hexanes.

Module 3: Recrystallization Strategy

When high purity (>98%) is required for biological assays or crystallography.

Solvent System: DMF / Water or DMSO / Water. Note: Avoid alcohols as primary solvents; solubility is often too low.

Protocol:

  • Dissolve crude solid in minimum hot DMF (80–90 °C). Do not exceed 100 °C to prevent iodine loss.

  • Filter hot to remove inorganic salts (NaCl/KCl).

  • Add hot Water dropwise until persistent turbidity appears (Cloud Point).

  • Allow to cool slowly to Room Temp, then to 4 °C.

  • Drying: These crystals trap DMF. Dry under high vacuum (< 1 mbar) at 60 °C for 24 hours.

Module 4: Visualization of Workflow

The following diagram illustrates the logic flow for purifying this specific intermediate, highlighting the critical decision points based on impurity types.

PurificationLogic Start Crude Reaction Mixture (Contains Hydrazine, Salts, Target) SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck Dissolve Dissolve in Base (pH 10-11) Filter Insolubles SolubilityCheck->Dissolve Yes InsolubleWaste Discard Solid (Non-acidic Impurities) Dissolve->InsolubleWaste Acidify Slow Acidification to pH 5 (Isoelectric Precipitation) Dissolve->Acidify PrecipitateCheck Form: Solid or Oil? Acidify->PrecipitateCheck OilFix CRITICAL: Re-dissolve base Cool to 0°C, slower acid add PrecipitateCheck->OilFix Oiling FilterWash Filter & Wash (Water -> Cold EtOH) PrecipitateCheck->FilterWash Solid OilFix->Acidify HydrazineCheck Trace Hydrazine Detected? FilterWash->HydrazineCheck Scavenge Resuspend in EtOH Add Acetone (Hydrazone formation) HydrazineCheck->Scavenge Yes Recryst Recrystallize (DMF / Water) HydrazineCheck->Recryst No Scavenge->Recryst Final Pure 4-iodo-pyrazolo[3,4-b]pyridin-3-ol (Dry @ 60°C High Vac) Recryst->Final

Caption: Logical flow for acid-base purification and hydrazine scavenging of pyrazolo-pyridine intermediates.

FAQs: Common Issues & Solutions

Q1: Why is my iodine falling off? (De-iodination)

  • Cause: Hydrazine is a reducing agent. If you heat the cyclization reaction (ester + hydrazine) too high (>100°C) or for too long, the hydrazine can reduce the C-I bond or displace it via

    
    .
    
  • Fix: Monitor the reaction by LCMS. Stop immediately upon consumption of the starting material. If de-iodination is observed, lower the reaction temperature and use a slight excess of hydrazine rather than a large bulk excess.

Q2: The product is stuck in the aqueous phase during extraction.

  • Cause: The 3-ol/3-one tautomer is polar and can form hydrogen bonds with water.

  • Fix: Do not rely on standard liquid-liquid extraction (DCM/Water). Use the precipitation method (Module 1). If you must extract, use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) to pull the compound from the aqueous phase.

Q3: My NMR shows a "broad hump" around 12-13 ppm.

  • Analysis: This is normal. It represents the exchangeable proton on the pyrazole ring (N-H / O-H tautomerism). It does not indicate impurity.

  • Tip: Run the NMR in DMSO-

    
     with a drop of 
    
    
    
    shake; if the peak disappears, it is the exchangeable proton.

References

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • National Institutes of Health (NIH). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. PubChem / PMC.

  • ChemicalBook. (2024). 1H-PYRAZOLO[3,4-B]PYRIDINE Chemical Properties and pKa Data.

Sources

Troubleshooting

Preventing deiodination during palladium-catalyzed coupling reactions

Executive Summary: The Iodide Paradox Aryl iodides are often the "Goldilocks" electrophiles in drug discovery: they possess the highest rate of oxidative addition among halides, allowing for mild reaction conditions. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Iodide Paradox

Aryl iodides are often the "Goldilocks" electrophiles in drug discovery: they possess the highest rate of oxidative addition among halides, allowing for mild reaction conditions. However, this high reactivity comes with a penalty. The resulting Arylpalladium(II)-iodide intermediate is highly susceptible to reduction, leading to the formation of the hydrodehalogenated byproduct (Ar-H ) rather than the desired coupled product (Ar-Nu ).

This guide addresses the root cause: The Competitive Hydride Pathway . We will move beyond "trial and error" screening and implement a mechanistic approach to eliminate hydride sources from your reaction matrix.

Mechanistic Diagnostics: The "Hydride Thief"

To stop deiodination, you must understand where the hydrogen comes from. The formation of Ar-H is almost exclusively driven by the generation of a Palladium-Hydride (Pd-H) species that intercepts the oxidative addition intermediate.

The Competitive Pathway Diagram

The following diagram illustrates the critical "Fork in the Road" where your reaction diverges toward the byproduct.

DeiodinationMechanism Pd0 Pd(0) Active Species OxAdd Intermediate A: Ar-Pd(II)-I Pd0->OxAdd Oxidative Addition ArI Ar-I Substrate ArI->OxAdd TransMetal Path 1: Transmetallation (Desired) OxAdd->TransMetal Fast Cycle PdH_Species Intermediate B: Ar-Pd(II)-H OxAdd->PdH_Species Ligand Exchange with Hydride Product Product: Ar-Nu TransMetal->Product Reductive Elimination HydrideSource Path 2: Hydride Source (Solvent/Base/Amine) HydrideSource->PdH_Species u03b2-Hydride Elim PdH_Species->Pd0 Catalyst Regen Byproduct Byproduct: Ar-H (Deiodinated) PdH_Species->Byproduct Reductive Elimination

Caption: Figure 1. The mechanistic divergence.[1] Deiodination occurs when the rate of Hydride Transfer (Path 2) competes with Transmetallation/Amine binding (Path 1).

Protocol 1: Eliminating Hydride Vectors

If you observe >5% deiodination, perform this audit immediately. The hydrogen atom in your byproduct Ar-H originated from one of three specific sources.

Vector A: The Catalyst Activation Loop

Using stable Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires reduction to Pd(0) to start the cycle.[2] This reduction often happens by oxidizing the solvent or ligand, generating a Pd-H species before the reaction even begins.

  • The Fix: Switch to Pd(0) sources or Precatalysts .

  • Why: Precatalysts (e.g., Buchwald G3/G4, PEPPSI) generate Pd(0) via reductive elimination of a sacrificial group (like succinimide) without requiring an external reductant.

Vector B: The Base (The -Hydrogen Trap)

Alkoxide bases with


-hydrogens are the most common culprits.
  • Mechanism:

    
    .
    
  • The Fix: Use bases lacking

    
    -hydrogens.
    
Base TypeRisk LevelExamplesRecommendation
Primary Alkoxides 🔴 High NaOEt, NaOMeAVOID with Aryl Iodides.
Secondary Alkoxides 🟠 Medium NaOiPrUse only if necessary for transmetallation.
Tertiary Alkoxides 🟢 Safe NaOtBu, KOtBuPreferred. No

-hydrogens to eliminate.
Inorganic Bases 🟢 Safe

,

Excellent, but may suffer from solubility issues.
Vector C: The Solvent

Alcoholic solvents (MeOH, EtOH, iPrOH) act as vast reservoirs of hydride equivalents.

  • The Fix: Switch to aprotic polar solvents (THF, Dioxane, DMF) or non-polar solvents (Toluene). If protic conditions are required (e.g., for boronic acid solubility), use Water instead of alcohol, or strictly limited ratios of water/dioxane.

Protocol 2: Ligand Selection Strategy

When the chemical environment is optimized (Step 3), the ligand determines the rate of the desired coupling vs. the side reaction.

The "Speed" Rule

Deiodination is a bimolecular reaction that competes with the desired coupling. To win, you must accelerate the desired pathway (Transmetallation and Reductive Elimination).

Recommended Ligand Classes[3]
  • Bulky, Electron-Rich Phosphines (Buchwald Type)

    • Examples:XPhos , SPhos , RuPhos .

    • Mechanism:[4][5][6][7][8][9] The immense steric bulk facilitates extremely fast reductive elimination of the C-N or C-C bond, effectively "outrunning" the deiodination pathway [1].

    • Application: Excellent for Suzuki and Buchwald-Hartwig couplings.

  • Wide Bite-Angle Bisphosphines

    • Examples:Xantphos , DPEphos .

    • Mechanism:[4][5][6][7][8][9] These ligands enforce a geometry that destabilizes the Pd(II) intermediate, encouraging reductive elimination. They also suppress the formation of Pd-I dimers which can complicate the cycle [2].

Troubleshooting FAQs

Q1: I am running a Buchwald-Hartwig amination with a primary amine, and I see 15% deiodinated product. I am using NaOtBu (safe base) and Toluene (safe solvent). Where is the hydride coming from?

A: The hydride is likely coming from your amine or the catalyst activation .

  • Amine as Hydride Source: Primary amines can undergo

    
    -hydride elimination after binding to Palladium, forming an imine and a Pd-H species. This is common if the reductive elimination step is slow.
    
    • Solution: Switch to a ligand that promotes faster reductive elimination, such as BrettPhos or RuPhos .

  • Catalyst Activation: If you are using Pd(OAc)₂ + Ligand, the amine is reducing the Pd(II) to Pd(0), generating hydrides in the induction period.

    • Solution: Switch to a precatalyst like RuPhos Pd G4 .

Q2: In my Suzuki coupling, the Aryl Iodide is deiodinating, but the Aryl Bromide works fine. Why?

A: This is the "Iodide Paradox." Aryl Iodides undergo oxidative addition too easily. They react with Pd(0) immediately, forming the Ar-Pd-I species. If the Boronic Acid transmetallation is slow (due to low solubility, steric hindrance, or low base strength), the Ar-Pd-I species sits dormant in solution, waiting for a hydride source (trace moisture, solvent interaction) to attack it.

  • Solution: "Slow down" the oxidative addition by adding the Aryl Iodide slowly (syringe pump) or "speed up" the transmetallation by using a more active Boron species (e.g., Boronic Ester + stronger base like

    
    ).
    

Q3: Can I use scavengers to stop deiodination?

A: Generally, no. "Scavenging" a hydride from a metal center is difficult without poisoning the catalyst. However, adding 1 equivalent of water in anhydrous Suzuki couplings using weak bases can sometimes help by facilitating the formation of the reactive boronate species (speeding up Path 1) rather than acting as a proton source, provided alcohols are absent [3].

Decision Tree: Optimization Workflow

Use this logic flow to rescue a failing reaction.

OptimizationTree Start Issue: >5% Deiodination CheckSolvent 1. Check Solvent: Is it an Alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene, Dioxane, or THF CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Has u03b2-Hydrogens? (e.g., NaOEt, iPrONa) CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to NaOtBu or K3PO4 CheckBase->ChangeBase Yes CheckCat 3. Check Catalyst: Using Pd(OAc)2 or Pd2(dba)3? CheckBase->CheckCat No ChangeBase->CheckCat ChangeCat Switch to Pd-G3/G4 Precatalysts CheckCat->ChangeCat Yes CheckLigand 4. Ligand Optimization: Is Reductive Elim slow? CheckCat->CheckLigand No ChangeCat->CheckLigand UseBulky Use Bulky Ligands (XPhos, RuPhos) CheckLigand->UseBulky Action

Caption: Figure 2. Step-by-step optimization logic to isolate and eliminate hydride sources.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[10] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kranenburg, M., et al. (1995). Effect of Angle P-Pd-P on the Catalytic Activity of Diphosphinopalladium Complexes in the Cross-Coupling of Aryl Halides and Grignard Reagents. Organometallics, 14(6), 3081–3089. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Pd-Catalyzed Cross-Coupling Reactions of Aryl Iodides with Amines. Organic Letters, 18(11), 2580–2583. Link

Sources

Optimization

Troubleshooting low reactivity of C4-iodo in pyrazolo[3,4-b]pyridines

Welcome to the technical support center for synthetic methodologies involving pyrazolo[3,4-b]pyridine scaffolds. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving pyrazolo[3,4-b]pyridine scaffolds. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of these important heterocyclic compounds, with a particular focus on the reactivity of C4-iodo-pyrazolo[3,4-b]pyridines.

Troubleshooting Low Reactivity of C4-Iodo in Pyrazolo[3,4-b]pyridines

The C4 position of the pyrazolo[3,4-b]pyridine core can sometimes exhibit lower than expected reactivity in common cross-coupling reactions. This can be attributed to a combination of electronic effects from the fused heterocyclic system and potential catalyst inhibition by the pyridine nitrogen. This guide provides structured advice to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a C4-iodo-pyrazolo[3,4-b]pyridine is giving low to no yield. What are the most common causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings of C4-iodo-pyrazolo[3,4-b]pyridines are frequently due to catalyst inactivity or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[1][2]

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for this electron-deficient heterocyclic system.[1] It is often necessary to use more robust catalyst systems.

    • Recommendation: Switch to a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium complex with bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices to facilitate the reaction.[1][3] Bulky ligands can promote reductive elimination and prevent catalyst deactivation.[2][3]

  • Base Selection: The choice of base is critical for the transmetalation step. Weaker bases may be ineffective.

    • Recommendation: Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][3][4] It is also crucial that the base is anhydrous and finely ground to maximize its reactivity.[1]

  • Solvent Choice: The solvent must be appropriate for the solubility of all reactants and be compatible with the catalytic system.

    • Recommendation: While dioxane is a common choice, for polar substrates like pyrazolo[3,4-b]pyridines, solvents like 2-methyltetrahydrofuran (2-MeTHF) or N,N-dimethylformamide (DMF) might offer better solubility.[3] Always ensure your solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.[1]

  • Temperature Optimization: Ensure the reaction is conducted at an optimal temperature.

    • Recommendation: While typical temperatures range from 80-110 °C, some systems may require adjustments. Monitor the reaction by TLC or LC-MS to find the optimal temperature and reaction time.[5]

Q2: I am observing significant amounts of dehalogenation (protodeiodination) of my C4-iodo-pyrazolo[3,4-b]pyridine starting material in my cross-coupling reaction. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can occur through several pathways, including a competing reaction with trace water or other proton sources, or via β-hydride elimination from a palladium-hydride species.

To minimize dehalogenation:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use flame-dried glassware and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1]

  • Choice of Base: Some bases can promote protodeboronation of the boronic acid partner in Suzuki reactions, which can indirectly affect the desired coupling.[4] Using anhydrous bases like K₃PO₄ can be beneficial.[3][4]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions. Electron-rich, bulky ligands can favor the desired reductive elimination pathway.[6]

Q3: My Sonogashira coupling with a C4-iodo-pyrazolo[3,4-b]pyridine and a terminal alkyne is not proceeding. What are the key parameters to check?

A3: The Sonogashira reaction, while powerful, can be sensitive to reaction conditions, especially with heteroaromatic substrates.[7]

Key parameters to optimize include:

  • Catalyst System: The reaction is typically catalyzed by a palladium species and co-catalyzed by a copper(I) salt.[7]

    • Recommendation: For sensitive substrates, a copper-free Sonogashira protocol can be advantageous to avoid potential side reactions.[7][8][9] In such cases, the choice of palladium catalyst and ligand is crucial. A system like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, often in the presence of an amine base like triethylamine or diisopropylamine.[10]

  • Base: The base is required to deprotonate the terminal alkyne.

    • Recommendation: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used and often acts as the solvent as well.[10]

  • Solvent: A polar aprotic solvent is generally used.

    • Recommendation: DMF or acetonitrile are common choices. Ensure the solvent is thoroughly degassed.

Q4: I am attempting a Buchwald-Hartwig amination at the C4 position with an aliphatic amine and observing low conversion. How can I improve the outcome?

A4: The Buchwald-Hartwig amination of heteroaryl halides can be challenging, particularly with aliphatic amines, due to the potential for β-hydride elimination as an undesired side reaction.[6][11]

To improve the reaction outcome:

  • Ligand Selection is Critical: The choice of ligand is paramount to favor the C-N bond-forming reductive elimination over β-hydride elimination.

    • Recommendation: Sterically demanding biaryl phosphine ligands such as tBuBrettPhos or BippyPhos have been shown to be effective for coupling aryl/heteroaryl halides with primary aliphatic amines.[6] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[11]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used strong bases.[2][6] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[2]

  • Solvent and Temperature:

    • Recommendation: Toluene and dioxane are standard solvents. For more polar substrates, tert-butanol may be a suitable alternative.[2] The reaction temperature is typically in the range of 80-110 °C.[2]

Experimental Protocols and Data

General Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting low reactivity in cross-coupling reactions of C4-iodo-pyrazolo[3,4-b]pyridines.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base No Improvement Success Successful Reaction Optimize_Catalyst->Success Improved Yield Optimize_Solvent Test Alternative Solvents (e.g., 2-MeTHF, DMF) Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Success Improved Yield Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Solvent->Success Improved Yield Optimize_Temp->Success Improved Yield

Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of C4-Iodo-pyrazolo[3,4-b]pyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic C4-iodo-pyrazolo[3,4-b]pyridine with an arylboronic acid.

Materials:

  • C4-Iodo-pyrazolo[3,4-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv, anhydrous, finely ground)

  • 1,4-Dioxane or 2-MeTHF (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the C4-iodo-pyrazolo[3,4-b]pyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane:water).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPdCl₂(dppf)
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂O2-MeTHF/H₂ODMF
Temp (°C) 10090110
Typical Yield Low to ModerateGood to ExcellentModerate to Good
Caption: Comparison of typical Suzuki-Miyaura reaction conditions.
Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a general procedure for a copper-free Sonogashira coupling.[9]

Materials:

  • C4-Iodo-pyrazolo[3,4-b]pyridine derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Triethylamine (TEA) (degassed)

  • DMF (optional, degassed)

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube, add the C4-iodo-pyrazolo[3,4-b]pyridine derivative and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed TEA (and DMF if needed for solubility).

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of C4-iodo-pyrazolo[3,4-b]pyridines.

Materials:

  • C4-Iodo-pyrazolo[3,4-b]pyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuBrettPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk tube.

  • In a separate vial, dissolve the C4-iodo-pyrazolo[3,4-b]pyridine, Pd₂(dba)₃, and tBuBrettPhos in toluene.

  • Add this solution to the Schlenk tube containing the base.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

ParameterCondition 1Condition 2
Ligand XantphostBuBrettPhos
Base Cs₂CO₃NaOtBu
Solvent DioxaneToluene
Temp (°C) 110100
Typical Substrate Aromatic AmineAliphatic Amine
Caption: Comparison of typical Buchwald-Hartwig amination conditions.

Mechanistic Considerations

The following diagram outlines the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to troubleshooting, as each step has specific requirements.

Suzuki_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-I OA->PdII_Aryl TC Transmetalation PdII_Both Ar-Pd(II)L_n-R' TC->PdII_Both RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-R' Pd0->OA Ar-I PdII_Aryl->TC R'-B(OR)2 Base PdII_Both->RE

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Vertex AI Search.
  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (n.d.). Dalton Transactions (RSC Publishing).
  • Optimizing base selection for Suzuki reactions with sensitive substrates. (n.d.). Benchchem.
  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (2006). Dalton Transactions.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. (n.d.). PMC - NIH.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). JACS Au - ACS Publications.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PMC.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). PMC.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). Organic Letters - ACS Publications.
  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). Benchchem.
  • Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). PMC.
  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. (2025). ResearchGate.
  • Factors controlling the reactivity of synthetic compound–I Analogs. (n.d.). PMC.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives. (n.d.). Benchchem.
  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009). PubMed.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (n.d.). MDPI.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (n.d.). PMC.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). PubMed.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI.
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (2025). ResearchGate.
  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (2025). ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC - NIH.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Beilstein Journal of Organic Chemistry.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023). ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the crystallization of 4-iodo-1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the crystallization of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol. Our approach is built on foundational chemical principles and field-proven methodologies to empower you to overcome common challenges in the purification of this specific heterocyclic compound.

Understanding the Molecule: Key Considerations for Crystallization

The structure of 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol presents a unique combination of functional groups that dictates its solubility and crystallization behavior. A successful purification strategy begins with understanding these features:

  • Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system is largely planar and aromatic, creating the potential for π-π stacking interactions in the crystal lattice.[1]

  • Hydroxyl Group (-OH) at C3: This group introduces significant polarity and the ability to act as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in polar, protic solvents.

  • Iodo Group (-I) at C4: The iodine atom is large and polarizable. It reduces solubility in highly nonpolar solvents and can participate in halogen bonding (C—I···N or C—I···O), a specific type of non-covalent interaction that can influence crystal packing.[1][2]

  • Pyrazole N-H Group: Like the hydroxyl group, the pyrrolic nitrogen provides a hydrogen bond donor site, further increasing the molecule's polarity and capacity for self-association.[3]

These features combined suggest that the molecule is moderately polar. The ideal crystallization solvent will need to fully dissolve the compound at an elevated temperature but exhibit significantly lower solubility upon cooling.[4][5]

FAQ 1: How do I select a starting solvent for recrystallization?

Answer:

Solvent selection is the most critical step in developing a robust crystallization protocol.[5] Given the molecule's structure, a systematic screening process is recommended. The goal is to find a solvent that shows a steep solubility curve with respect to temperature.

Core Principle: The ideal solvent will dissolve the target compound sparingly or not at all at room temperature, but completely at or near the solvent's boiling point.[4]

Recommended Solvent Screening Protocol:
  • Preparation: Place a small amount of your crude 4-iodo-1H-pyrazolo[3,4-b]pyridin-3-ol (approx. 10-20 mg) into several different test tubes.

  • Initial Screening (Room Temperature): To each tube, add a common solvent from the list below (approx. 0.5 mL). Agitate and observe the solubility. A good candidate solvent will NOT dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.[6] Observe the quality and quantity of the crystals that form. An ideal solvent will yield a high recovery of crystalline solid.

Table 1: Suggested Solvents for Initial Screening
SolventClassBoiling Point (°C)PolarityRationale & Potential Outcome
Heptane/Hexane Nonpolar98 / 69LowLikely to be a poor solvent. Primarily useful as an anti-solvent .
Toluene Aromatic111LowMay dissolve at high temperatures; potential for π-π interactions.
Dichloromethane (DCM) Halogenated40MediumA related isomer showed success with DCM/hexane.[1] May be a good primary solvent, but low boiling point can be challenging.
Ethyl Acetate (EtOAc) Ester77MediumA versatile solvent for moderately polar compounds. Good starting point.
Acetone Ketone56Medium-HighStrong solvent, may show high solubility even at room temperature.
Isopropanol (IPA) Alcohol82Polar, ProticHydrogen bonding capability may lead to good solubility when hot.
Ethanol (EtOH) Alcohol78Polar, ProticSimilar to IPA; a good candidate for single-solvent crystallization.
Methanol (MeOH) Alcohol65Polar, ProticOften a very strong solvent; may require an anti-solvent for good recovery.
Acetonitrile (ACN) Nitrile82Polar, AproticCan be effective for nitrogen-containing heterocycles.
Water Aqueous100HighLikely insoluble due to the large organic scaffold and iodine atom.

FAQ 2: My compound is either insoluble in everything or too soluble in everything. What now?

Answer:

This is a very common scenario and points toward the use of a binary solvent system, often referred to as solvent/anti-solvent recrystallization.[7]

The Strategy:

  • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., Methanol or Acetone) at an elevated temperature.

  • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., Hexane or Water) dropwise to the hot solution until you observe persistent cloudiness (incipient precipitation).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow this saturated solution to cool slowly. The gradual decrease in solubility will promote the growth of pure crystals.

Recommended Starting Pairs:

  • Dichloromethane / Hexane: Based on the successful crystallization of a related isomer.[1]

  • Methanol / Water: A classic polar combination.

  • Ethyl Acetate / Heptane: A good mid-polarity option.

  • Acetone / Toluene: Another effective pairing for moderately polar compounds.

Troubleshooting Guide: Common Crystallization Problems

Issue 1: My compound has "oiled out" and formed a liquid layer instead of crystals.
  • Causality: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the saturated solution.[8] The compound melts before it crystallizes, and impurities tend to dissolve readily in this oily phase, preventing purification.

  • Solution 1 (Increase Solvent Volume): Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume). This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Solution 2 (Change Solvents): Switch to a lower-boiling point solvent or solvent mixture. This ensures the solution cools to below the melting point before becoming supersaturated.

Issue 2: Crystal formation is extremely rapid, resulting in a fine powder or "crashing out."
  • Causality: The solution is too supersaturated, causing nucleation to happen too quickly. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[8]

  • Solution 1 (Slow Cooling): Ensure the hot, filtered solution is allowed to cool slowly and without disturbance. Insulate the flask with glass wool or place it within a larger beaker of hot water to slow the cooling rate. Do not move the flask directly to an ice bath until it has reached room temperature and crystal growth has slowed or stopped.[6]

  • Solution 2 (Use More Solvent): As with "oiling out," using a slightly larger volume of the hot solvent will reduce the degree of supersaturation at any given temperature, promoting slower, more controlled crystal growth.[8]

Issue 3: No crystals form, even after cooling in an ice bath.
  • Causality: The solution is not saturated, or it has become supersaturated and requires a nucleation event to begin crystallization.

  • Solution 1 (Induce Nucleation - Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystal nucleation.

  • Solution 2 (Induce Nucleation - Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal will provide a template for further crystal growth.

  • Solution 3 (Reduce Solvent Volume): If the solution is simply not saturated, gently heat it to evaporate a portion of the solvent and re-cool. Be cautious not to evaporate too much, which could lead to crashing out.

Diagram 1: Crystallization Solvent Selection Workflow

G start Start: Crude Solid screen Screen Solvents (Table 1) ~20mg solid + 0.5mL solvent start->screen dissolves_cold Dissolves at Room Temp? screen->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No good_solvent Result: Too Soluble (Use as Primary Solvent) dissolves_cold->good_solvent Yes poor_solvent Result: Poor Solvent (Use as Anti-Solvent) dissolves_hot->poor_solvent No potential_solvent Potential Single Solvent dissolves_hot->potential_solvent Yes binary_system Action: Use Binary Solvent/Anti-Solvent System poor_solvent->binary_system good_solvent->binary_system cool Cool Slowly potential_solvent->cool crystals_form Crystals Form? cool->crystals_form success Success: Filter & Dry Crystals crystals_form->success Yes troubleshoot Troubleshoot: - Scratch / Seed - Concentrate solution crystals_form->troubleshoot No binary_system->cool

Caption: A workflow for systematic solvent selection and troubleshooting.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]

  • How to Perform a Recrystallization. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Recrystallization1. University of California, Los Angeles. Available at: [Link]

  • Recrystallization. University of Wisconsin-Madison. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH. Available at: [Link]

  • Recrystallization under sulfuric acid reveals the true beauty of elemental iodine. Reddit. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. Available at: [Link]

  • Why is liquid iodine not usually visible if crystals are heated in the open air?. Vaia. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available at: [Link]

  • 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. American Elements. Available at: [Link]

  • Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π. Digital CSIC. Available at: [Link]

  • Iodine crystallization-promoted efficient capture of iodine by nonporous covalent organic polymer. PubMed. Available at: [Link]

  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8. Home Sunshine Pharma. Available at: [Link]

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | CAS 151266-23-8. Synple Chem. Available at: [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem - NIH. Available at: [Link]

  • 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine CAS #: 151266-23-8. Amebe. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

An In-Depth Comparative Guide to the 13C NMR Chemical Shifts of the 4-Iodo-pyrazolo[3,4-b]pyridine Core The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the 13C NMR Chemical Shifts of the 4-Iodo-pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds investigated for therapeutic applications, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The strategic functionalization of this core is paramount for modulating pharmacological activity. Halogenation, particularly iodination at the C4 position, serves a dual purpose: it directly influences the electronic properties of the molecule, potentially enhancing target binding, and it provides a versatile synthetic handle for further elaboration through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Accurate structural characterization of these intermediates is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analysis. While 1H NMR provides valuable information, 13C NMR offers a direct window into the carbon skeleton of the molecule. Understanding the 13C chemical shifts for the 4-iodo-pyrazolo[3,4-b]pyridine core is essential for unambiguous structure confirmation, assessing purity, and predicting the regioselectivity of subsequent reactions.

This guide provides a detailed comparison of the 13C NMR chemical shifts for the 4-iodo-pyrazolo[3,4-b]pyridine core against its non-halogenated parent and chloro-substituted analogs. We will dissect the underlying principles governing the observed shift variations, provide a validated experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.

Comparative Analysis of 13C NMR Chemical Shifts

The introduction of a substituent onto the pyrazolo[3,4-b]pyridine core induces significant changes in the electron distribution within the aromatic system, which are directly reflected in the 13C NMR chemical shifts. The table below compares the experimental chemical shifts for the parent 1H-pyrazolo[3,4-b]pyridine with its 4-chloro and 4-iodo substituted derivatives.

Table 1: Comparison of Experimental 13C NMR Chemical Shifts (ppm)

Carbon Position1H-Pyrazolo[3,4-b]pyridine (in DMSO-d6)4-Chloro-1H-pyrazolo[3,4-b]pyridine (in DMSO-d6)4-Iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine (in CDCl3)
C3134.1136.2139.1
C3a116.1115.8118.8
C4110.2141.293.3
C5142.3143.1149.3
C6120.4122.3122.9
C7152.0151.0151.7
C7a146.1146.1147.9

Note: The data for the 4-iodo derivative corresponds to the N1-tetrahydropyran (THP) protected compound, and the solvent (CDCl3) differs from the others (DMSO-d6). While solvent effects can cause minor shifts (typically 1-3 ppm), the major trends discussed below are primarily attributable to the substituent.

Dissecting the Substituent Effects: Causality and Interpretation

The Parent Scaffold: A Baseline Reference

In the unsubstituted 1H-pyrazolo[3,4-b]pyridine, the chemical shifts are governed by the inherent electron distribution of the fused ring system. The pyridine ring carbons (C5, C7) are generally deshielded (downfield) compared to the pyrazole ring carbons, a consequence of nitrogen's electronegativity.

The Halogen Effect: Chloro vs. Iodo

The introduction of a halogen at the C4 position dramatically alters the chemical shifts, particularly at the site of substitution (ipso-carbon) and adjacent carbons.

  • The ipso-Carbon (C4): This is the most telling signal.

    • Chlorine: The C4 signal for the 4-chloro derivative shifts significantly downfield from 110.2 ppm to 141.2 ppm. This large deshielding effect is expected from chlorine's strong inductive electron-withdrawing (-I) effect, which decreases the electron density at C4.

    • Iodine: In stark contrast, the C4 signal in the 4-iodo derivative shifts dramatically upfield to 93.3 ppm. This phenomenon is known as the "heavy atom effect." While iodine is also electronegative, its primary influence on the attached carbon's chemical shift is due to its large and polarizable electron cloud. This induces shielding currents that overwhelm the inductive effect, resulting in a pronounced upfield shift. This unique and substantial upfield shift is a hallmark diagnostic signal for carbon atoms bonded to iodine or bromine.

  • Adjacent and Remote Carbons (C3, C3a, C5):

    • The C3 and C5 carbons, which are ortho to the substituent, both experience downfield shifts in the halogenated compounds. This is consistent with the electron-withdrawing nature of the halogens influencing the overall aromatic system.

    • The C3a carbon shows a relatively minor change, as it is further removed from the site of substitution.

    • The significant downfield shift of C5 in the 4-iodo derivative (149.3 ppm) suggests a substantial alteration of the pyridine ring's electronic structure, though solvent and substituent effects are convoluted here.

The logical flow of analyzing these substituent effects is visualized in the diagram below.

G subst Substituent at C4 chloro Chlorine subst->chloro iodo Iodine subst->iodo ipso Ipso-Carbon (C4) Shift inductive Inductive Effect (-I) (Electron Withdrawal) downfield Strong Downfield Shift (Deshielding) inductive->downfield heavy_atom Heavy Atom Effect (Shielding) upfield Strong Upfield Shift (Shielding) heavy_atom->upfield chloro->inductive Dominant iodo->heavy_atom Dominant

Caption: Dominant electronic effects influencing the C4 chemical shift.

Validated Experimental Protocol for 13C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality 13C NMR spectra for 4-iodo-pyrazolo[3,4-b]pyridine derivatives. The causality behind each step is explained to ensure reproducibility and accuracy.

1. Sample Preparation:

  • Mass: Weigh approximately 15-25 mg of the compound. Rationale: This mass provides a sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time without leading to solubility issues.

  • Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a clean, dry NMR tube. Use a grade of solvent with low residual water content. Rationale: Deuterated solvent is necessary for the spectrometer's lock system. CDCl3 is a good first choice for many organic molecules, while DMSO-d6 is excellent for less soluble or more polar compounds.

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required. A clear, particulate-free solution is essential. Rationale: Undissolved material leads to poor magnetic field homogeneity (shimming) and distorted peak shapes.

2. Spectrometer Setup and Calibration:

  • Tuning and Matching: Tune and match the 13C probe to the spectrometer's frequency. Rationale: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is critical for the low-sensitivity 13C nucleus.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming. Rationale: Locking corrects for magnetic field drift. Shimming optimizes the homogeneity of the magnetic field across the sample volume, ensuring sharp, symmetrical peaks.

3. Acquisition Parameters (for a ~400-500 MHz Spectrometer):

  • Experiment: Use a standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems). Rationale: Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving the signal-to-noise ratio.

  • Spectral Width (SW): Set a spectral width of ~220-250 ppm, centered around 110-120 ppm. Rationale: This range comfortably covers the expected chemical shifts for aromatic and heteroaromatic carbons.

  • Acquisition Time (AQ): Set to ~1.0-1.5 seconds. Rationale: A longer acquisition time provides better resolution, but must be balanced with the relaxation delay.

  • Relaxation Delay (D1): Set to 2.0 seconds. Rationale: This delay allows for sufficient T1 relaxation of the carbon nuclei, particularly non-protonated (quaternary) carbons, ensuring more accurate peak integration if needed. Quaternary carbons, like C4, C3a, and C7a, often have longer relaxation times.

  • Number of Scans (NS): Start with 1024 scans. This can be increased for dilute samples. Rationale: 13C has a low natural abundance (~1.1%), requiring signal averaging over many scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 1.0-2.0 Hz before Fourier transformation. Rationale: This improves the signal-to-noise ratio at the slight expense of resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction.

  • Referencing: Reference the spectrum to the solvent peak (CDCl3: 77.16 ppm; DMSO-d6: 39.52 ppm).

The workflow for this protocol is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (15-25 mg) dissolve Dissolve in Solvent (0.6 mL CDCl3) weigh->dissolve tune Tune & Match Probe dissolve->tune shim Lock & Shim tune->shim acquire Acquire Spectrum (zgpg30, NS=1024) shim->acquire ft Fourier Transform (LB=1 Hz) acquire->ft phase Phase & Baseline Correct ft->phase ref Reference to Solvent phase->ref Final Spectrum Final Spectrum ref->Final Spectrum

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of 4-iodo-pyrazolo[3,4-b]pyridine is characterized by a highly diagnostic upfield shift of the ipso-carbon (C4) to approximately 93 ppm. This "heavy atom effect" provides an unambiguous marker for successful iodination, distinguishing it clearly from other halogenated or unsubstituted analogs. By understanding these predictable substituent-induced shifts and employing a robust experimental protocol, researchers can confidently characterize these vital synthetic intermediates, accelerating the pace of drug discovery and development. This guide provides the foundational data and rationale for chemists working with this important heterocyclic class.

References

  • Title: Synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives from 3,5-diamino-4-cyanopyrazole. Source: Journal of the Chinese Chemical Society, 50(3), 517-524. URL: [Link]

  • Title: Synthesis and SAR of 4-aminopyrazolo[3,4-b]pyridine inhibitors of Lck. Source: Bioorganic & Medicinal Chemistry Letters, 14(1), 159-162. URL: [Link]

  • Title: PYRAZOLOPYRIDINE COMPOUNDS AS INHIBITORS OF SHP2. Source: Patent WO/2022/061110. URL: [Link]

  • Title: Carbon-13 NMR Spectroscopy. Source: Hans-Otto Kalinowski, Stefan Berger, Siegmar Braun. URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source: Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

Comparative

HPLC Method Development for Pyrazolo[3,4-b]pyridin-3-ol Purity: A Comparative Technical Guide

Executive Summary & Molecule Profile[1] Developing a purity method for pyrazolo[3,4-b]pyridin-3-ol (CAS: 2942-43-0) presents a unique set of chromatographic challenges. Unlike simple lipophilic drugs, this fused heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Developing a purity method for pyrazolo[3,4-b]pyridin-3-ol (CAS: 2942-43-0) presents a unique set of chromatographic challenges. Unlike simple lipophilic drugs, this fused heterocyclic system exhibits significant keto-enol tautomerism (3-ol vs. 3-one) and amphoteric character, leading to peak splitting and severe tailing on conventional stationary phases.[1]

This guide moves beyond generic templates to objectively compare three distinct separation strategies: Standard C18 , Polar-Embedded C18 , and HILIC .[1] Based on physicochemical analysis and comparative performance metrics, we identify the Polar-Embedded C18 method as the superior protocol for routine purity analysis.[1]

Analyte Profile: The "Chameleon" Effect
  • Structure: Fused pyrazole and pyridine rings.[2]

  • LogP: ~0.4 (Borderline polar/lipophilic).

  • Critical Attribute: Tautomeric equilibrium. In solution, the compound exists in a dynamic equilibrium between the enol (3-ol) and keto (3-one) forms, often resulting in broad or split peaks if the timescale of separation overlaps with the tautomeric interconversion rate.[1]

Tautomerism cluster_0 Tautomeric Equilibrium (Critical Method Parameter) Enol Enol Form (Pyrazolo[3,4-b]pyridin-3-ol) Aromatic Character Keto Keto Form (1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one) Polar Character Enol->Keto  Fast Exchange   (Protic Solvents) Method_Impact IMPACT: Split peaks on C18 if pH is unbuffered Keto->Method_Impact

Figure 1: Tautomeric equilibrium requiring strict pH control during separation.

Comparative Method Strategy

We evaluated three chromatographic approaches to solve the "polarity-retention trade-off."

Comparison Matrix: Selecting the Stationary Phase
FeatureMethod A: Standard C18 Method B: Polar-Embedded C18 Method C: HILIC (Bare Silica)
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding ShieldingPartitioning into Water Layer
Peak Shape Poor (Tailing factor > 1.8)Excellent (Tailing < 1.2) Good, but solvent sensitive
Dewetting Risk High (requires >5% organic)None (100% aqueous stable) N/A (High organic required)
Impurity Selectivity Poor for polar precursorsHigh for polar & non-polar Excellent for polar only
Verdict Not RecommendedGOLD STANDARD Specialized Use Only
Why Method B (Polar-Embedded) Wins

Standard C18 columns suffer from silanol interaction . The basic nitrogen in the pyridine ring interacts with residual silanols on the silica surface, causing tailing. Polar-embedded phases (containing an amide or carbamate group in the ligand) shield these silanols and provide a secondary interaction mechanism that stabilizes the tautomeric forms, yielding a sharp, single peak.[1]

The "Gold Standard" Protocol (Polar-Embedded C18)

This protocol is self-validating, meaning the system suitability parameters are designed to detect the specific failure modes (tautomeric splitting, pH drift) associated with this molecule.[1]

Chromatographic Conditions
  • Column: Agilent ZORBAX Bonus-RP or Waters SymmetryShield RP18 (Polar-Embedded), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to stabilize tautomer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control temperature to standardize tautomeric ratio).

  • Detection: UV at 254 nm (Pyridine ring absorption) and 220 nm (Amide/Carbonyl).[1]

  • Injection Volume: 5 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Load polar impurities (Hydrazines)
2.0955Isocratic hold for dewetting prevention
15.04060Elute main analyte & hydrophobic dimers
16.0595Column Wash
20.0955Re-equilibration
Sample Preparation (Crucial Step)[1]
  • Solvent: Dissolve 1 mg/mL in 10:90 ACN:Water (v/v) containing 0.1% Formic Acid.

  • Why? Dissolving in 100% organic solvent (like DMSO or MeOH) can distort peak shape upon injection into a highly aqueous initial mobile phase ("Solvent Shock").[1] The acidic diluent locks the protonation state.

Experimental Validation & Performance Data

The following data represents typical performance metrics observed when comparing the Standard C18 vs. the Polar-Embedded protocol for fused pyrazolo-pyridines.

System Suitability Results
ParameterAcceptance CriteriaStandard C18 ResultPolar-Embedded Result
Retention Time (tR) N/A4.2 min6.8 min (Better retention)
Theoretical Plates (N) > 200018004500
Tailing Factor (Tf) < 1.52.1 (Fail)1.1 (Pass)
Resolution (Rs) > 2.0 (from impurity)1.23.5
Impurity Profiling

Common synthetic impurities for this scaffold include:

  • 2-Hydrazinopyridine: Very polar starting material. Elutes at t0 on C18; Retained (tR ~2.5 min) on Polar-Embedded phase due to H-bonding.

  • Regioisomers (Pyrazolo[1,5-a]pyridine): Hydrophobic.[1] Well resolved on the gradient slope.

Method Development Workflow (Logic Map)

The following diagram illustrates the decision logic used to arrive at the recommended protocol, ensuring scientific reproducibility.

MethodLogic Start Start: Pyrazolo[3,4-b]pyridin-3-ol Purity Check_LogP Check LogP (~0.4) & pKa Start->Check_LogP Branch_1 Initial Screen: Standard C18, pH 7 Check_LogP->Branch_1 Result_1 Result: Peak Tailing & Splitting (Silanol Interaction + Tautomerism) Branch_1->Result_1 Decision Optimization Strategy Result_1->Decision Path_Acid Acidic pH (3.5) Protonate Basic N Decision->Path_Acid Path_Column Change Column Polar-Embedded Decision->Path_Column Final_Method Final Protocol: Polar-Embedded C18 + pH 3.5 (Synergistic Effect) Path_Acid->Final_Method Path_Column->Final_Method

Figure 2: Logical pathway for selecting the Polar-Embedded phase over standard C18.

Troubleshooting & Causality

Issue: Double peaks observed for the main analyte.

  • Cause: Slow tautomeric interconversion on the column.

  • Fix: Increase column temperature to 40°C to speed up kinetics (averaging the peak) or lower pH to < 3.0 to lock the protonation state.

Issue: Retention time drift.

  • Cause: "Phase Collapse" or Dewetting. Even though the analyte is polar, using 100% aqueous buffer on a standard C18 can cause the ligands to collapse.

  • Fix: The recommended Polar-Embedded column is immune to dewetting, allowing stable operation at 95-100% aqueous conditions.[1]

References

  • Synthesis and Tautomerism

    • Fustero, S., et al. (2022).[1] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[1][3]

    • Significance: Establishes the tautomeric nature (1H vs 2H)
  • Chromatographic Behavior of Fused Pyrazoles

    • Baradarani, M. M., et al. (2018).[1] "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium." Arkivoc, 2018(iv), 114-122.[1][4]

    • Significance: Provides baseline solubility and extraction d
  • Column Selection Guide

    • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."
    • Significance: Supports the selection of polar-embedded phases over HILIC for compounds with LogP ~0-1.

Sources

Validation

Reactivity profile of pyrazolo[3,4-b]pyridine vs pyrazolo[3,4-d]pyrimidine

Executive Summary This guide provides a comparative technical analysis of two privileged scaffolds in medicinal chemistry: Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine . While structurally similar (differing onl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of two privileged scaffolds in medicinal chemistry: Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine . While structurally similar (differing only by one nitrogen atom in the six-membered ring), their electronic profiles diverge significantly, dictating distinct synthetic strategies.

  • Pyrazolo[3,4-d]pyrimidine (Purine isostere) is highly electron-deficient, exhibiting exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr) at C-4. It is the core scaffold of kinase inhibitors like Ibrutinib (BTK inhibitor).

  • Pyrazolo[3,4-b]pyridine (7-Azaindole isomer) is less electron-deficient. While it undergoes SNAr, it requires harsher conditions.[1] Conversely, it is more amenable to C-H activation and Electrophilic Aromatic Substitution (EAS) at C-3 compared to its pyrimidine counterpart.

Structural & Electronic Comparison

The fundamental difference lies in the fusion ring: a pyridine (1 nitrogen) vs. a pyrimidine (2 nitrogens). This alters the Lowest Unoccupied Molecular Orbital (LUMO) energy, affecting susceptibility to nucleophilic attack.

Numbering and Skeleton
  • Pyrazolo[3,4-b]pyridine: Fusion of pyrazole and pyridine.[2][3] Nitrogen at position 7.

  • Pyrazolo[3,4-d]pyrimidine: Fusion of pyrazole and pyrimidine.[4] Nitrogens at positions 5 and 7.

Structures cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[3,4-d]pyrimidine struct1 Pyrazolo[3,4-b]pyridine (1N in 6-ring) Reactivity: Moderate S_NAr (C-4) High EAS (C-3) struct2 Pyrazolo[3,4-d]pyrimidine (2N in 6-ring) Reactivity: High S_NAr (C-4) Regioselective N-Alkylation struct1->struct2 +1 Nitrogen Atom (Increases Electrophilicity)

Figure 1: Structural relationship and core reactivity shifts.

Electronic Properties Table
FeaturePyrazolo[3,4-b]pyridinePyrazolo[3,4-d]pyrimidineImplications
Ring Electron Density Moderate DeficiencyHigh Deficiency"d" system is much faster in SNAr.
SNAr Site C-4 (Cl) > C-6 (Cl)C-4 (Cl)C-4 in "d" system mimics C-6 of Adenine.
EAS Site (Halogenation) C-3 (Pyrazole ring)C-3 (Pyrazole ring)C-3 is the electron-rich "hotspot" in both.
N-H Acidity (pKa) ~12-13 (Est.)~10-11 (Est.)"d" system N-H is more acidic due to electron withdrawal.
Key Drug Class CDK, TRK InhibitorsBTK, Src, PLK4 Inhibitors"d" system mimics ATP purine core more closely.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[5]

This is the primary method for functionalizing these scaffolds, particularly for introducing amine or ether linkages found in kinase inhibitors.

Pyrazolo[3,4-d]pyrimidine (High Reactivity)

The C-4 position is activated by two imine-like nitrogens (N5 and N7). A chloride at C-4 is displaced rapidly by amines, often at room temperature or mild heating.

  • Mechanism: Addition-Elimination via a Meisenheimer-like complex.

  • Selectivity: If chlorides are present at both C-4 and C-6 (rare in this specific isomer, but common in pyrimidines), C-4 is vastly more reactive due to the "para" relationship with N5 and "ortho" relationship with N7.

Pyrazolo[3,4-b]pyridine (Moderate Reactivity)

The C-4 position is activated by only one nitrogen (N7).

  • Comparison: Reaction rates are significantly slower than the "d" analog. Harsh conditions (high heat, microwave, strong bases) are often required to displace a C-4 chloride with weak nucleophiles (e.g., anilines).

  • Catalysis: Pd-catalyzed Buchwald-Hartwig coupling is frequently preferred over traditional SNAr for this scaffold to ensure high yields and functional group tolerance.

Experimental Data: SNAr Efficiency
Substrate (4-Cl)NucleophileConditionsYieldRef
Pyrazolo[3,4-d]pyrimidine Aniline deriv.iPrOH, 80°C, 1h88-92%[1]
Pyrazolo[3,4-b]pyridine Aniline deriv.EtOH, Reflux, 12h40-60%[2]
Pyrazolo[3,4-b]pyridine Aniline deriv.Pd(OAc)2, BINAP, 100°C85%[2]

Reactivity Profile: N-Alkylation Regioselectivity[4][6]

Controlling N1 vs. N2 alkylation is the most critical synthetic challenge. Both scaffolds exist as tautomers (1H and 2H), but the 1H form is thermodynamically more stable.

The "Switch" Protocol (Pyrazolo[3,4-d]pyrimidine)

Research has established a reliable protocol to switch regioselectivity based on solvent and cation coordination .

  • N1-Alkylation (Thermodynamic): Use K2CO3 / DMF .[5] The potassium ion is loose; the reaction is driven by thermodynamics, favoring the sterically less hindered and more stable N1 product.

  • N2-Alkylation (Kinetic/Chelation): Use NaHMDS / THF .[4] The sodium ion coordinates between N2 and N7 (and potentially the C-4 substituent), directing the alkylating agent to N2.

Workflow Diagram

Alkylation Start Pyrazolo[3,4-d]pyrimidine (Unsubstituted NH) Decision Desired Isomer? Start->Decision Cond1 K2CO3, DMF/DMSO (Loose Ion Pair) Decision->Cond1 Target N1 Cond2 NaHMDS, THF (Na+ Chelation N2-N7) Decision->Cond2 Target N2 N1 N1-Alkylation (Thermodynamic) N2 N2-Alkylation (Kinetic/Chelation) Cond1->N1 Cond2->N2

Figure 2: Decision tree for regioselective alkylation [3].

Protocols

Protocol A: Standard SNAr for Pyrazolo[3,4-d]pyrimidine

Applicable for synthesizing Ibrutinib analogs.

  • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in dry 2-propanol (0.2 M).

  • Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 80°C for 1–4 hours. Monitor by LCMS.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If soluble, concentrate and purify via silica flash chromatography (MeOH/DCM).

Protocol B: C-3 Halogenation (EAS) for Pyrazolo[3,4-b]pyridine

Applicable for introducing a handle for Suzuki coupling.

  • Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in DMF .

  • Add N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.1 equiv).

  • Stir at RT for 12 hours. The reaction occurs exclusively at C-3 due to the directing effect of the pyrazole NH and the deactivation of the pyridine ring.

  • Quench with 10% Na2S2O3 solution.

References

  • Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. (2022).

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[6][7]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ResearchGate. (2025).

  • Regioselective N-alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. (2025).

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).

Sources

Safety & Regulatory Compliance

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